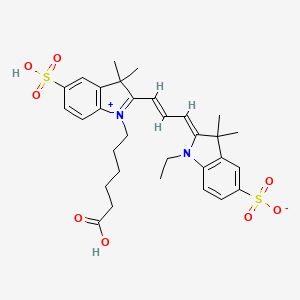
磺基-Cy3-酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3 is a cyanine-containing fluorochrome. It has commonly been conjugated to secondary antibodies for use in immunocytochemistry and immunohistochemistry applications. Cy3 displays excitation/emission maxima of 550/570 nm, respectively.
科学研究应用
生物分子研究中的荧光标记
Cy3是一种花青染料,多年来一直被用作科学研究中生物分子的荧光标记 {svg_1}. 它在蛋白质-核酸相互作用的研究中特别有用 {svg_2}以及核酸结构研究 {svg_3}.
Förster共振能量转移(FRET)
对于花青染料如Cy3的FRET研究深入,应用广泛 {svg_4}. 它是少数几种可用于测量纳米尺度距离的工具之一,包括生物聚合物结构和动力学研究 {svg_5}.
光物理性质
Cy3的光物理性质已被广泛研究 {svg_6}. 在非粘性水溶液中,由于Cy3的结构特征,其荧光效率和激发态寿命相对较低 {svg_7}.
寡核苷酸合成
Cy3已用于寡核苷酸的合成 {svg_8}. 通过乙炔基连接体将Cy3连接到胸腺嘧啶的5位,可以合成寡核苷酸FRET系统 {svg_9}.
金属离子的比色化学传感器
磺基花青染料如Cy3已被评估为几种具有生物学和环境意义的阳离子的比色化学传感器 {svg_10}.
体内成像
Cy3染料也常用于体内动物成像 {svg_11}. 由于细胞和组织在近红外波段的自发荧光很小,而且近红外光在生物组织中的穿透深度更大,因此Cy3染料在检测复杂生物系统时可以提供更高的特异性和敏感性 {svg_12}.
作用机制
Sulfo-Cy3-acid, also known as 2-(3-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate or Cy3, is a water-soluble and hydrophilic version of the Cyanine3 fluorophore . It is an orange-fluorescent label for proteins and nucleic acids .
Target of Action
The primary targets of Sulfo-Cy3-acid are proteins and nucleic acids . It is used to label these biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .
Mode of Action
Sulfo-Cy3-acid interacts with its targets (proteins and nucleic acids) through covalent bonding. This interaction results in the labeling of the target molecules, making them detectable under fluorescence microscopy .
Pharmacokinetics
Its water solubility suggests that it could have good bioavailability.
Result of Action
The primary result of Sulfo-Cy3-acid’s action is the fluorescent labeling of proteins and nucleic acids . This allows for the visualization of these biomolecules under fluorescence microscopy, aiding in various research and diagnostic applications .
Action Environment
The action of Sulfo-Cy3-acid is influenced by the environment. For instance, its fluorescence properties can be affected by the viscosity of the medium . Moreover, it is photostable and maintains its fluorescence properties at biologically relevant pHs .
生化分析
Biochemical Properties
Cy3 interacts with a variety of biomolecules, including peptides, proteins, and oligonucleotides . The nature of these interactions is primarily through the labeling of these molecules, which allows for their detection and analysis in various biochemical reactions .
Cellular Effects
The effects of Cy3 on cells are primarily observed through its role in fluorescence imaging. By labeling various biomolecules within cells, Cy3 allows for the visualization and analysis of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cy3 exerts its effects through its ability to fluoresce when bound to biomolecules. This fluorescence allows for the detection and analysis of these biomolecules, providing insights into their function and interactions .
属性
CAS 编号 |
146368-13-0 |
|---|---|
分子式 |
C31H38N2O8S2 |
分子量 |
630.8 g/mol |
IUPAC 名称 |
(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) |
InChI 键 |
YDNYBBRGPORVRT-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
规范 SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
纯度 |
97%min |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cyanine 3 (Cy3) is a fluorescent dye widely used as a label in biological research. Its mechanism of action doesn't involve a direct "target" in the traditional pharmacological sense. Instead, Cy3 exerts its utility through its ability to:
ANone:
- Absorption maximum (λabs,max): Typically around 550 nm in aqueous solution, but can vary slightly depending on the solvent, conjugation state, and local environment. For example, Cy3 encapsulated in calcium phosphate nanoparticles showed an absorption maximum similar to the free dye [].
A: Cy3 is a fluorescent dye and does not inherently possess catalytic properties. Its primary function is as a label or probe in biological research. While some studies have explored the photocatalytic reactions of Cy3 with proteins upon prolonged illumination, these reactions are generally considered undesirable side effects rather than intended catalytic applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


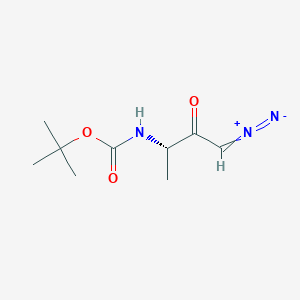
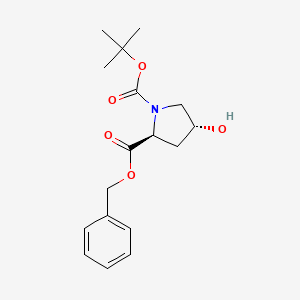
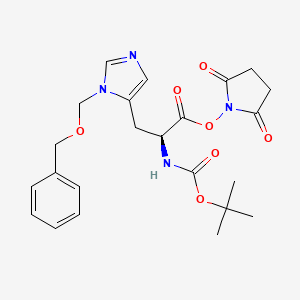
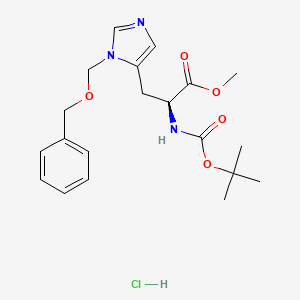
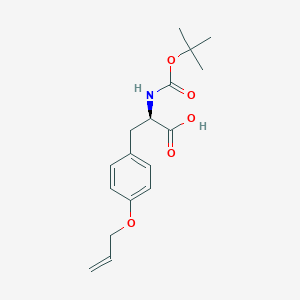
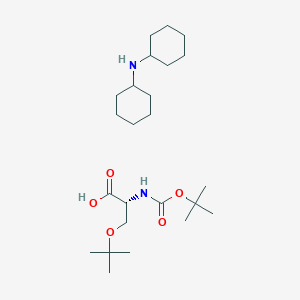
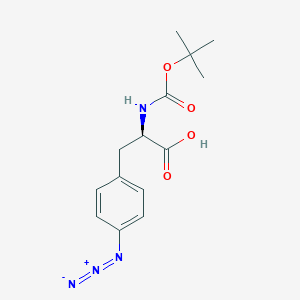
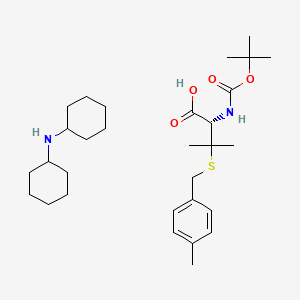
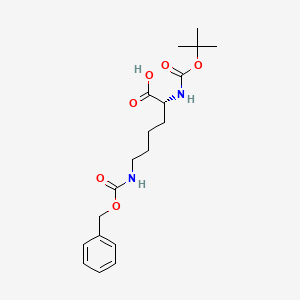
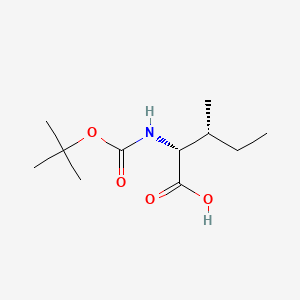
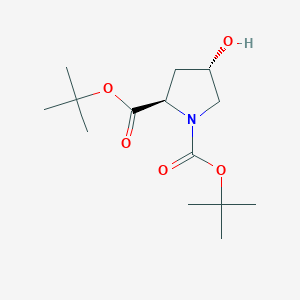
![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)
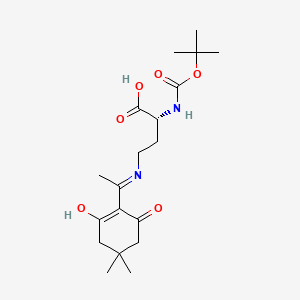
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)
